molecular formula C6H5ClN2O B104992 2-Amino-5-chloronicotinaldehyde CAS No. 54856-61-0

2-Amino-5-chloronicotinaldehyde

Cat. No.: B104992
CAS No.: 54856-61-0
M. Wt: 156.57 g/mol
InChI Key: IJLNTKNOWITPHC-UHFFFAOYSA-N
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Description

2-Amino-5-chloronicotinaldehyde is an organic compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chloronicotinaldehyde with ammonia or an amine under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 2-Amino-5-chloronicotinaldehyde may involve large-scale chlorination and subsequent amination processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and aldehyde groups allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modifying their activity. The chlorine atom may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Amino-6-chloronicotinaldehyde
  • 2-Amino-5-chloropyridine-3-carbaldehyde
  • 2-Amino-5-chloro-3-formylpyridine

Comparison: 2-Amino-5-chloronicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-amino-5-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLNTKNOWITPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572685
Record name 2-Amino-5-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54856-61-0
Record name 2-Amino-5-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product of Step 2 (2.7 g, 11 mmol) and 3 N HCl (50 mL) were heated at reflux for 2 hours. The reaction was allowed to cool to room temperature and was concentrated in vacuo yielding a light yellow solid (2.1 g). The solid was partitioned between ethyl acetate and 2.5 N NaOH solution. The ethyl acetate layer was dried over MgSO4 and concentrated in vacuo providing a solid (1.7 g). The solid was recrystallized from ethyl acetate to give the desired substituted pyridine as yellow needles (1.2 g, 68%): mp 176.1–177.3° C. 1H NMR (CDCl3/300 MHz) 9.80 (s, 1H), 8.21 (s, 1H), 7.75 (s, 1H), 6.75 (br s, 2H). Anal. Calc'd for C6H5N2OCl: C, 46.03; H, 3.22; N, 17.89 Found: C, 45.90; H, 3.24; N, 17.80.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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